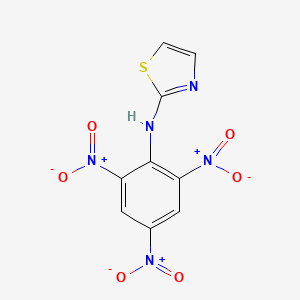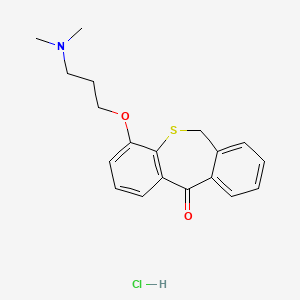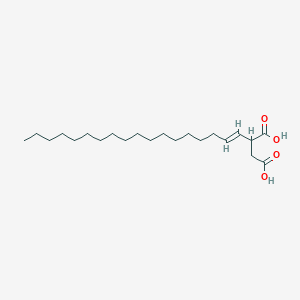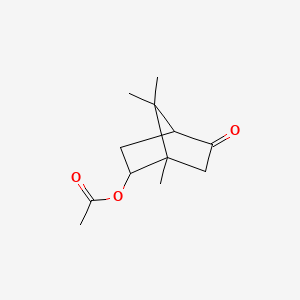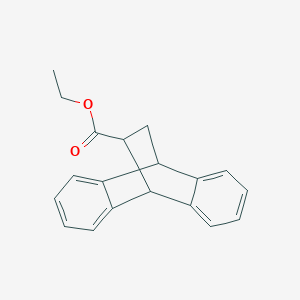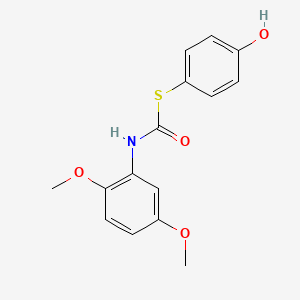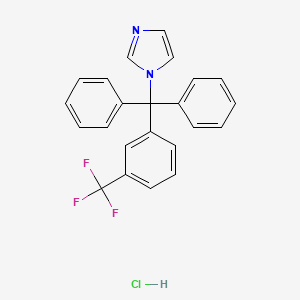
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a trifluoromethyl group attached to a trityl moiety, which is further connected to an imidazole ring. The hydrochloride salt form enhances its solubility in water and other polar solvents, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride involves several steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this compound.
Analyse Chemischer Reaktionen
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, nickel). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the trifluoromethyl and trityl groups, resulting in different chemical and biological properties.
2-Phenylimidazole: Contains a phenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
4,5-Diphenylimidazole:
The presence of the trifluoromethyl and trityl groups in this compound makes it unique, providing enhanced stability, lipophilicity, and reactivity compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
200933-15-9 |
|---|---|
Molekularformel |
C23H18ClF3N2 |
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]imidazole;hydrochloride |
InChI |
InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H |
InChI-Schlüssel |
DNQJQJGCVRZCJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


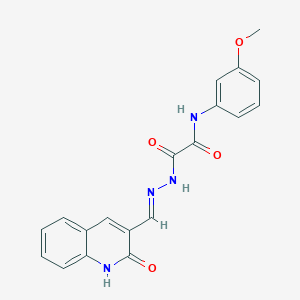
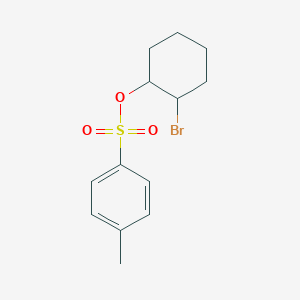
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)

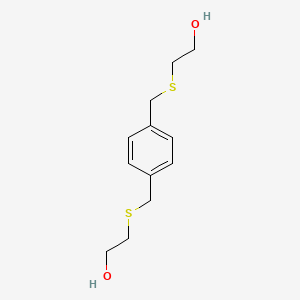
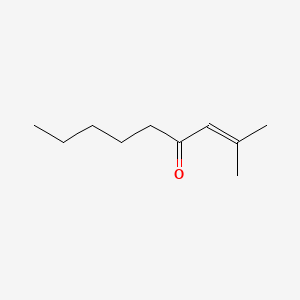
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
